molecular formula C19H20N6O2 B4639792 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B4639792
M. Wt: 364.4 g/mol
InChI Key: JGFDYRRLPOFEAV-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperazine Derivative Formation: The final step involves the reaction of the benzoylated tetrazole with 1-(2-methoxyphenyl)piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Formation of a hydroxyl group from the benzoyl carbonyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: Lacks the tetrazolylbenzoyl group, making it less complex and potentially less versatile.

    4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine: Does not have the methoxyphenyl group, which may reduce its potential interactions in biological systems.

Uniqueness

1-(2-methoxyphenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to the combination of the methoxyphenyl and tetrazolylbenzoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-18-5-3-2-4-17(18)23-10-12-24(13-11-23)19(26)15-6-8-16(9-7-15)25-14-20-21-22-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFDYRRLPOFEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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